N-(2-chlorobenzyl)-4-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes chlorophenyl and tetrahydroquinazolinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 3-chlorobenzylamine to form an intermediate, which is then reacted with a tetrahydroquinazolinone derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[(4-chlorophenyl)methyl]-1H-indazole-3-carboxamide
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Uniqueness
What sets N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE apart is its unique combination of chlorophenyl and tetrahydroquinazolinyl groups, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C26H23Cl2N3O3 |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H23Cl2N3O3/c27-20-9-5-7-18(15-20)17-31-23-12-4-2-10-21(23)25(33)30(26(31)34)14-6-13-24(32)29-16-19-8-1-3-11-22(19)28/h1-5,7-12,15H,6,13-14,16-17H2,(H,29,32) |
InChI Key |
ZPDGELPASASAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.